Glyceollin
CAS No.: 57103-57-8
Cat. No.: VC21339841
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57103-57-8 |
---|---|
Molecular Formula | C20H18O5 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | (2S,10S)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaene-6,10-diol |
Standard InChI | InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-4-13-17(12)23-10-20(22)14-5-3-11(21)9-16(14)24-18(13)20/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1 |
Standard InChI Key | YIFYYPKWOQSCRI-AZUAARDMSA-N |
Isomeric SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O)C |
SMILES | CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C |
Chemical Structure and Properties
Molecular Structure
Glyceollin is an organic heteropentacyclic compound with the molecular formula C20H18O5 and a molecular weight of 338.4 g/mol . The structure features a complex ring system that contributes to its biological activities.
Glyceollin I, also known as (-)-Glyceollin I, is one of the primary isomers . Glyceollin II is described as a benzofuropyranochromene, specifically 3H,7H-benzofuro[3,2-c]pyrano[3,2-g]chromene substituted at positions 7a and 10 by hydroxy groups and at position 3 by a gem-dimethyl group .
The core structure of glyceollins consists of a pyrano-furano-benzene skeleton formed by the coupling of a B ring with the C ring of the isoflavonoid . This unique structure is essential for the various biological activities exhibited by these compounds.
Physical and Chemical Properties
Glyceollins share several chemical characteristics that contribute to their biological activities. Table 1 summarizes the key chemical properties of glyceollins.
Table 1: Chemical Properties of Glyceollins
Property | Glyceollin I | Glyceollin II | Glyceollin III |
---|---|---|---|
Molecular Formula | C20H18O5 | C20H18O5 | C20H18O5 |
Molecular Weight | 338.4 g/mol | 338.4 g/mol | 338.4 g/mol |
CID (PubChem) | 162807 | 181883 | - |
Structural Type | Heteropentacyclic | Benzofuropyranochromene | Heteropentacyclic |
Role | Phytoalexin | Phytoalexin | Phytoalexin |
Natural Source | Glycine max, Glycine soja | Glycine max, Glycine soja | Glycine max, Glycine soja |
Biosynthesis of Glyceollins
Biosynthetic Pathway
Glyceollins are produced from the isoflavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with phenylalanine, which through multiple steps leads to the production of the isoflavone daidzein . Under stress conditions, daidzein is metabolized into glyceollins through a complex pathway.
The metabolic pathway includes several key steps:
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Conversion of daidzein to (6aR, 11aR)-3,9 dihydroxypterocarpan through multiple reduction steps
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Transformation of this pterocarpan to (-)-glycinol via the catalytic activity of CYP93A1 (3,9 dihydroxypterocarpan 6a monooxygenase)
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Connection of a dimethylallyl group to glycinol through the activity of trihydroxypterocarpan dimethylallyl transferase (prenyltransferase)
From this point, the biosynthetic pathways for the different glyceollin isomers diverge:
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For glyceollin I, the dimethylallyl group is connected at a specific position
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For glyceollins II and III, the dimethylallyl connects to carbon 2, leading to the production of glyceollidin II, which then undergoes further transformations to form the final compounds
Elucidation and Reconstitution
Recent research has successfully elucidated and reconstituted the glyceollin biosynthetic pathway. Scientists have identified the genes involved in glyceollin biosynthesis and have managed to produce glyceollins in yeast through metabolic engineering approaches .
Key enzymes in this pathway include:
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GmGIS1 and GmGIS2 for glyceollin I biosynthesis
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GmGIIS for glyceollin II biosynthesis
Through various metabolic engineering strategies, including N-terminal signal peptide engineering and gene copy number engineering, researchers have achieved significant improvements in glyceollin production in yeast systems. Table 2 summarizes the production yields of different glyceollin isomers in engineered yeast strains.
Table 2: Glyceollin Production in Engineered Yeast Strains
Strain | Engineering Strategy | Glyceollin Type | Yield |
---|---|---|---|
GYN234 | Additional copy of GmGIS2* with N-terminal signal peptide modification | Glyceollin I | 0.51 mg/L |
GYN243 | Two additional copies of original GmGIIS | Glyceollin II | 0.0090 mg/L |
GYN252 | Additional copy of GmGIIIS | Glyceollin III | 0.31 mg/L |
GYN253 | Multiple copies of GmGIIIS | Glyceollin III | Decreased (inhibitory effect) |
The research demonstrates that signal peptide engineering proved beneficial for glyceollin I production, while copy number engineering was effective for glyceollin II and III production . These findings provide important insights for the development of biotechnological processes for the production of these valuable compounds.
Pharmacokinetics and Metabolism
Absorption and Distribution
The pharmacokinetic profile of glyceollins varies between species. In rodents, glyceollins show low bioavailability but a prolonged retention time . When administered by oral gavage (30 or 90 mg/kg) to rats, glyceollins were detected in plasma starting 20 minutes after administration, reached peak concentration (118.4 or 159 ng/mL) at 60 minutes, and maintained a stable level for up to 4 hours .
This slow clearance is unusual for isoflavones and may contribute to an accumulation of glyceollins in the body, resulting in persistent exposure . This prolonged presence could be advantageous for therapeutic applications, allowing for less frequent dosing.
Table 4: Pharmacokinetic Parameters of Glyceollins in Rat Studies
Parameter | Value (30 mg/kg dose) | Value (90 mg/kg dose) |
---|---|---|
Time of first detection in plasma | 20 minutes | 20 minutes |
Peak plasma concentration (Cmax) | 118.4 ng/mL | 159 ng/mL |
Time to peak concentration (Tmax) | 60 minutes | 60 minutes |
Duration of detectable levels | Up to 4 hours | Up to 4 hours |
Clearance | Slow compared to other isoflavones | Slow compared to other isoflavones |
Metabolism and Excretion
Glyceollins undergo both phase I and phase II metabolism in the small intestine and liver . Following rapid absorption, they are subject to various metabolic transformations:
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Phase I conjugation: Includes epoxidation and hydroxylation reactions
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Phase II conjugation: Primarily involves sulfate and glucuronide conjugations
Current Research and Future Perspectives
Research on glyceollins continues to expand, with several key areas of focus:
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Optimization of glyceollin production: Researchers are developing methods to enhance glyceollin synthesis in both plant and microbial systems. Recent advances in metabolic engineering have enabled the reconstitution of the glyceollin biosynthetic pathway in yeast, allowing for more efficient production of these compounds .
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Therapeutic applications: The diverse biological activities of glyceollins, particularly their anti-cancer and anti-estrogenic effects, suggest potential therapeutic applications. Ongoing research is exploring their efficacy against various cancer types, especially those resistant to conventional treatments .
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Structure-activity relationships: Studies comparing the biological activities of different glyceollin isomers are providing insights into structure-activity relationships. This knowledge could guide the development of synthetic analogues with enhanced efficacy or targeted activities .
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Longevity and metabolic health: The discovery of glyceollin I's potential as a caloric restriction mimetic opens new avenues for research in the fields of aging and metabolic health .
The unique mechanisms of action of glyceollins, particularly their ability to modulate estrogen receptor signaling through non-conventional pathways, make them promising candidates for further investigation in various therapeutic contexts.
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